
Methyl 2-nitro-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitro-5-oxohexanoate is an organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a nitro group (-NO2) and a keto group (-C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-nitro-5-oxohexanoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-oxohexanoate using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group.
Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene. This method provides a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Methyl 2-amino-5-oxohexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 2-nitro-5-oxohexanoic acid.
Scientific Research Applications
Methyl 2-nitro-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-nitro-5-oxohexanoate involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation in hypoxic environments, leading to the formation of reactive intermediates that can interact with cellular components. This property makes it a potential candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxohexanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-nitrophenylacetic acid: Contains a phenyl ring, which alters its reactivity and applications.
Methyl 2-nitro-5-hydroxymethylimidazole: Contains an imidazole ring, making it structurally different and used in different applications.
Uniqueness
Methyl 2-nitro-5-oxohexanoate is unique due to the presence of both nitro and keto groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
83483-17-4 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 2-nitro-5-oxohexanoate |
InChI |
InChI=1S/C7H11NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h6H,3-4H2,1-2H3 |
InChI Key |
UEGDXIKRFJPLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


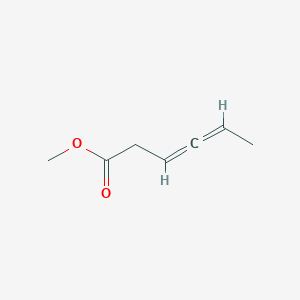

![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
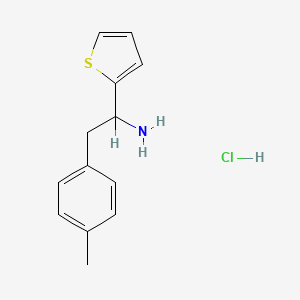
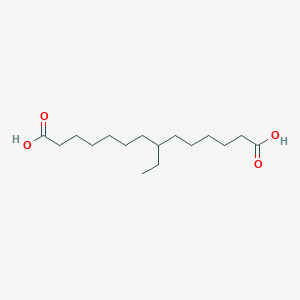


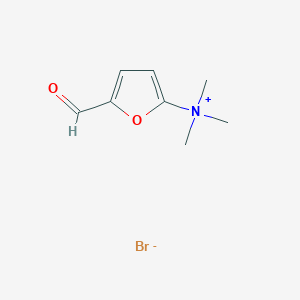
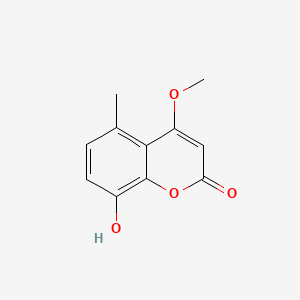
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
